molecular formula C7H5FO2 B117668 3-Fluorobenzoic acid CAS No. 455-38-9

3-Fluorobenzoic acid

Cat. No.: B117668
CAS No.: 455-38-9
M. Wt: 140.11 g/mol
InChI Key: MXNBDFWNYRNIBH-UHFFFAOYSA-N
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Description

3-Fluorobenzoic acid is an organic compound with the chemical formula C₇H₅FO₂. It is the meta form of fluorobenzoic acid, meaning the fluorine atom is positioned at the third carbon of the benzene ring relative to the carboxylic acid group. This compound is known for its irritant properties and is used in various scientific applications .

Scientific Research Applications

3-Fluorobenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

3-Fluorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

3-Fluorobenzoic acid is an organic compound with the formula C7H5FO2 It’s known that it’s used as an intermediate in organic synthesis and pharmaceutical intermediates .

Mode of Action

It’s known that the compound is an irritant , and its acidity (pKa) is lower than that of the ortho form (2-fluorobenzoic acid) but higher than that of the para form (4-fluorobenzoic acid) .

Biochemical Pathways

This compound can be catabolized via the benzoate-degrading pathway in certain microorganisms like Sphingomonas sp. HB1 . This suggests that it may interact with biochemical pathways related to benzoate metabolism.

Pharmacokinetics

It’s known that the compound is very soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

It’s known that the compound is an irritant , suggesting that it may cause irritation at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more active and stable in aqueous environments. Additionally, safety data suggests that exposure to dust, mist, or gas of the compound should be avoided , indicating that its form and the surrounding environment can impact its action and potential risks.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-fluorobenzaldehyde using atmospheric oxygen in the presence of copper(II) acetate and cobalt(II) acetate as catalysts. The reaction is typically carried out in water at 70°C for 12 hours .

Industrial Production Methods: In industrial settings, this compound is often produced by the direct fluorination of benzoic acid derivatives. This process involves the use of fluorinating agents such as elemental fluorine or hydrogen fluoride under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminium hydride.

    Oxidation Reactions: The compound can be further oxidized to produce more complex fluorinated aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

  • 2-Fluorobenzoic acid
  • 4-Fluorobenzoic acid
  • 2,4-Difluorobenzoic acid
  • 3-Chlorobenzoic acid
  • 3-Nitrobenzoic acid

Comparison: 3-Fluorobenzoic acid is unique due to its meta-fluorine substitution, which affects its acidity and reactivity compared to its ortho and para counterparts. For example, its acidity (pKa) is lower than that of 2-fluorobenzoic acid but higher than that of 4-fluorobenzoic acid. This positional difference also influences its chemical behavior and applications .

Properties

IUPAC Name

3-fluorobenzoic acid
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InChI

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

MXNBDFWNYRNIBH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)O
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Molecular Formula

C7H5FO2
Record name 3-Fluorobenzoic acid
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DSSTOX Substance ID

DTXSID4060020
Record name Benzoic acid, 3-fluoro-
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Molecular Weight

140.11 g/mol
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Physical Description

White to light yellow powder; [Acros Organics MSDS]
Record name 3-Fluorobenzoic acid
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Vapor Pressure

0.05 [mmHg]
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CAS No.

455-38-9
Record name 3-Fluorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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